Hinc II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hinc II, also known as Hind II, is a restriction enzyme that recognizes and cuts specific sequences of deoxyribonucleic acid (DNA). It is derived from the bacterium Haemophilus influenzae Rc. Restriction enzymes like this compound are essential tools in molecular biology for DNA manipulation and analysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hinc II is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into a plasmid vector, which is then introduced into Escherichia coli cells. These cells express the this compound enzyme, which can be purified using various chromatographic techniques. The enzyme is stored in a buffer containing Tris-HCl, potassium chloride, ethylenediaminetetraacetic acid (EDTA), dithiothreitol, bovine serum albumin, and glycerol .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically modified Escherichia coli cells. The cells are grown in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the cells are lysed, and the enzyme is purified through a series of chromatographic steps. The purified enzyme is then formulated into a storage buffer and packaged for distribution .

Analyse Des Réactions Chimiques

Types of Reactions: Hinc II undergoes hydrolysis reactions, specifically cleaving the phosphodiester bonds within DNA at its recognition site. The enzyme recognizes the palindromic sequence 5’-GTPyPuAC-3’ and cuts between the pyrimidine and purine bases .

Common Reagents and Conditions: The reaction conditions for this compound typically include a buffer containing Tris-HCl, magnesium chloride, and dithiothreitol. The enzyme is active at 37°C and is inactivated by heating at 65°C for 20 minutes .

Major Products Formed: The primary products of this compound digestion are DNA fragments with blunt ends. These fragments can be further manipulated for cloning, sequencing, or other molecular biology applications .

Applications De Recherche Scientifique

Hinc II is widely used in molecular cloning to cut DNA at specific sites, allowing for the insertion of genes or other DNA fragments into plasmids. It is also used in restriction fragment length polymorphism (RFLP) analysis to study genetic variation. Additionally, this compound is employed in genotyping, Southern blotting, and other DNA analysis techniques .

Mécanisme D'action

Hinc II functions by binding to its specific DNA recognition sequence and catalyzing the hydrolysis of the phosphodiester bond between the pyrimidine and purine bases. The enzyme’s active site contains magnesium ions, which are essential for catalysis. The cleavage results in blunt-ended DNA fragments .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Hind III: Recognizes the sequence 5’-AAGCTT-3’ and produces sticky ends.

- EcoRI: Recognizes the sequence 5’-GAATTC-3’ and produces sticky ends.

- BamHI: Recognizes the sequence 5’-GGATCC-3’ and produces sticky ends .

Uniqueness: Hinc II is unique in that it produces blunt-ended DNA fragments, which can be advantageous in certain cloning applications where sticky ends are not desired. Its recognition sequence and cleavage pattern also distinguish it from other restriction enzymes .

Propriétés

Numéro CAS |

81295-21-8 |

|---|---|

Formule moléculaire |

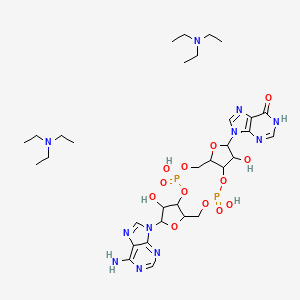

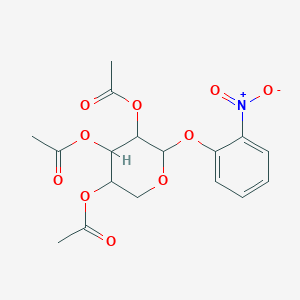

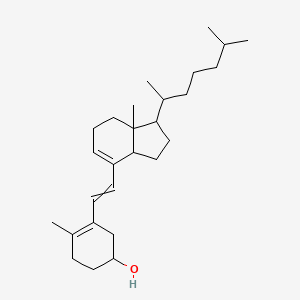

C32H53N11O13P2 |

Poids moléculaire |

861.8 g/mol |

Nom IUPAC |

9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;N,N-diethylethanamine |

InChI |

InChI=1S/C20H23N9O13P2.2C6H15N/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32;2*1-4-7(5-2)6-3/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32);2*4-6H2,1-3H3 |

Clé InChI |

JFWXPCYJPWAGBA-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CC.CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13384484.png)

![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)

![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)

![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)

![tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13384538.png)

![(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)